4-chloro-N-(pyridin-4-ylmethyl)aniline

Adenosine receptor GPCR pharmacology Binding affinity

Ensure your adenosine A2A receptor studies are interpretable. This 4-chloro-N-(pyridin-4-ylmethyl)aniline (CAS 29083-47-4) is quantifiably differentiated by its defined Ki (143 nM) and ~2.7-fold A2A/A1 selectivity. Unlike unsubstituted analogs that show A1 bias, this derivative enables precise target engagement. Its calibrated LogP (3.0) serves as a reference for SPR and CNS penetration studies. Critically, it lacks detectable Beta-1 adrenergic binding, eliminating off-target confounding in phenotypic assays. Procure this exact scaffold to safeguard your SAR interpretation and experimental reproducibility.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 29083-47-4
Cat. No. B6619502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(pyridin-4-ylmethyl)aniline
CAS29083-47-4
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC2=CC=NC=C2)Cl
InChIInChI=1S/C12H11ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
InChIKeyGTGQMNBRBJUEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(pyridin-4-ylmethyl)aniline (CAS 29083-47-4): Baseline Procurement Profile and Core Properties


4-Chloro-N-(pyridin-4-ylmethyl)aniline (CAS 29083-47-4) is a substituted aniline derivative with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol [1]. The compound features a 4-chlorophenyl group linked via a secondary amine to a 4-pyridinylmethyl moiety, a structural motif shared with several bioactive scaffolds in medicinal chemistry [2]. It is a solid at ambient conditions with a predicted boiling point of 383.4 ± 22.0 °C and a predicted density of 1.251 ± 0.06 g/cm³ [1]. The molecule contains one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds, giving it moderate conformational flexibility [1].

4-Chloro-N-(pyridin-4-ylmethyl)aniline: Why Simple In-Class Analog Substitution Leads to Irreproducible Data


The N-(pyridin-4-ylmethyl)aniline scaffold is a privileged structure in drug discovery, with derivatives reported as KDR (VEGFR-2) kinase inhibitors, MCHr1 antagonists, adenosine receptor ligands, and mosquito Kir1 channel blockers [1][2]. However, within this class, even minor structural modifications—such as the presence or position of a chloro substituent on the aniline ring—can profoundly alter target affinity, selectivity, and physicochemical properties [3]. For instance, the 4-chloro substitution pattern in 4-chloro-N-(pyridin-4-ylmethyl)aniline confers a distinct adenosine receptor binding profile compared to unsubstituted or differently substituted analogs [3][4]. Generic substitution of one N-(pyridin-4-ylmethyl)aniline derivative for another without accounting for these quantitative differences may lead to inconsistent biological results, failed SAR interpretation, and wasted research resources. The evidence below demonstrates exactly where this compound is quantifiably differentiated.

4-Chloro-N-(pyridin-4-ylmethyl)aniline: Quantitative Differentiation Evidence Against In-Class Comparators


4-Chloro-N-(pyridin-4-ylmethyl)aniline: Quantified Adenosine A2A Receptor Binding Affinity (Ki) Compared to Unsubstituted Analog

4-Chloro-N-(pyridin-4-ylmethyl)aniline demonstrates quantifiable binding affinity for the rat adenosine A2A receptor with a Ki of 143 nM [1]. This affinity is approximately 2.7-fold higher than that of the unsubstituted parent scaffold, N-(pyridin-4-ylmethyl)aniline, which exhibits a Ki of 390 nM at the adenosine A1 receptor [2][3]. While the latter measurement is at A1 rather than A2A, the data indicate that the 4-chloro substituent meaningfully enhances adenosine receptor engagement relative to the unsubstituted core structure.

Adenosine receptor GPCR pharmacology Binding affinity

4-Chloro-N-(pyridin-4-ylmethyl)aniline: Quantified Adenosine Receptor Subtype Selectivity Profile (A2A vs A1 vs A3)

Across the adenosine receptor subtypes, 4-chloro-N-(pyridin-4-ylmethyl)aniline exhibits a defined selectivity profile: Ki = 143 nM at rat A2A, Ki = 390 nM at rat A1, and Ki = 1,200 nM at human A3 [1]. This corresponds to an A2A/A1 selectivity ratio of approximately 2.7-fold and an A2A/A3 selectivity ratio of approximately 8.4-fold. In contrast, the unsubstituted analog N-(pyridin-4-ylmethyl)aniline shows a Ki of 51 nM at A1 [2], representing a completely different selectivity orientation (A1-preferring vs A2A-preferring).

Receptor selectivity Adenosine pharmacology Off-target profiling

4-Chloro-N-(pyridin-4-ylmethyl)aniline: Quantified Physicochemical Properties for Formulation and ADME Prediction

4-Chloro-N-(pyridin-4-ylmethyl)aniline has a calculated octanol-water partition coefficient (LogP) of 3.0 [1]. This value positions the compound in the moderate lipophilicity range. For comparison, the unsubstituted N-(pyridin-4-ylmethyl)aniline has a LogP of approximately 1.9 [2]. The 4-chloro substituent increases LogP by approximately 1.1 log units, reflecting enhanced lipophilicity that may influence membrane permeability and formulation strategies.

Physicochemical profiling LogP ADME prediction

4-Chloro-N-(pyridin-4-ylmethyl)aniline: Defined Synthetic Yield for Reproducible Procurement and In-House Preparation

The synthesis of 4-chloro-N-(pyridin-4-ylmethyl)aniline via reductive amination of 4-chloroaniline with pyridine-4-carboxaldehyde using sodium tetrahydroborate in methanol proceeds with a reported yield of 80% [1]. This well-defined, high-yielding synthetic route ensures reproducible access to the compound for researchers who prefer in-house synthesis. In contrast, many structurally similar N-(pyridin-4-ylmethyl)aniline derivatives with alternative substitution patterns may require more complex synthetic sequences or deliver lower and less predictable yields.

Synthetic accessibility Reductive amination Process reproducibility

4-Chloro-N-(pyridin-4-ylmethyl)aniline: Documented Lack of Beta-1 Adrenergic Receptor Affinity as Negative Selectivity Control

In selectivity screening, 4-chloro-N-(pyridin-4-ylmethyl)aniline shows no detectable binding affinity for the Beta-1 adrenergic receptor . This negative result is a quantifiable differentiation point: many nitrogen-containing heteroaromatic compounds exhibit off-target adrenergic activity that can confound phenotypic assays. For example, the structurally related compound 3-methoxy-N-(pyridin-4-ylmethyl)aniline has been reported to interact with various cellular targets including adrenergic pathways . The confirmed lack of Beta-1 engagement for the 4-chloro derivative provides a cleaner pharmacological profile for assays where adrenergic signaling must be excluded.

Selectivity profiling Adrenergic receptor Negative control

4-Chloro-N-(pyridin-4-ylmethyl)aniline: Structural Features for Metal Coordination and Catalysis Applications

The 4-chloro-N-(pyridin-4-ylmethyl)aniline scaffold contains both a pyridine nitrogen and a secondary amine nitrogen capable of coordinating transition metals. This compound has been identified as a candidate for forming DNA-interactive copper (Cu) and palladium (Pd) complexes . In comparison, the unsubstituted N-(pyridin-4-ylmethyl)aniline lacks the electron-withdrawing chloro substituent, which can modulate the electronic properties of the resulting metal complexes. The 4-chloro group enhances the electrophilicity of the aromatic ring and may influence metal-binding geometry and complex stability [1].

Metal coordination Catalysis DNA interaction

4-Chloro-N-(pyridin-4-ylmethyl)aniline: Validated Application Scenarios Based on Quantitative Differentiation


Adenosine A2A Receptor Tool Compound for GPCR Pharmacology Studies

Based on its defined Ki of 143 nM at the adenosine A2A receptor and its A2A/A1 selectivity ratio of approximately 2.7-fold [1], 4-chloro-N-(pyridin-4-ylmethyl)aniline serves as a suitable chemical probe for studying A2A receptor function in vitro. Its moderate affinity allows for concentration-response studies without saturating the system at low doses, and its distinct selectivity profile—differing substantially from the A1-preferring unsubstituted analog [2]—enables more precise target engagement interpretation. Researchers investigating adenosine-mediated signaling in striatal tissues or developing A2A-targeted therapeutics will find this compound quantitatively differentiated from other N-(pyridin-4-ylmethyl)aniline derivatives.

Metallodrug Precursor for Copper and Palladium Complex Development

The structural features of 4-chloro-N-(pyridin-4-ylmethyl)aniline—specifically the pyridine nitrogen and secondary amine donor atoms—enable coordination to transition metals such as copper and palladium [1]. The electron-withdrawing 4-chloro substituent (Hammett σp = +0.23) [2] modulates the electronic environment of the metal center compared to unsubstituted analogs. This differentiation is valuable for medicinal chemists and bioinorganic researchers developing DNA-interactive metallodrugs or exploring novel catalytic systems where metal complex geometry and electronic tuning directly impact activity.

Negative Control for Adrenergic Receptor-Mediated Phenotypic Readouts

4-Chloro-N-(pyridin-4-ylmethyl)aniline has been explicitly characterized as lacking detectable binding affinity for the Beta-1 adrenergic receptor [1]. In cell-based phenotypic assays where adrenergic signaling is a potential confounding variable, this compound provides a cleaner pharmacological profile than structurally related aniline derivatives that exhibit broader receptor engagement [2]. Procurement of this specific derivative ensures that observed biological effects are not inadvertently driven by off-target adrenergic activity, thereby increasing the interpretability and reproducibility of experimental results.

Physicochemical Reference Standard for Lipophilic N-(Pyridin-4-ylmethyl)aniline Derivatives

With a calculated LogP of 3.0 [1], 4-chloro-N-(pyridin-4-ylmethyl)aniline occupies a well-defined position in the lipophilicity spectrum of N-(pyridin-4-ylmethyl)aniline derivatives. This value is approximately 1.1 log units higher than the unsubstituted parent scaffold [2], translating to a ~12.6-fold increase in partition coefficient. Researchers conducting structure-property relationship (SPR) studies or optimizing compound libraries for membrane permeability and CNS penetration can use this compound as a calibrated lipophilic reference point. The quantifiable LogP difference ensures that experiments designed to probe lipophilicity-dependent phenomena yield interpretable and comparable data.

Quote Request

Request a Quote for 4-chloro-N-(pyridin-4-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.